molecular formula C23H33NO7 B12786733 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid CAS No. 64768-61-2

7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid

Cat. No.: B12786733
CAS No.: 64768-61-2
M. Wt: 435.5 g/mol
InChI Key: UUPJCTDCRASSAX-DCRKOIBASA-N
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Description

7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxy and amino groups. The final step involves the attachment of the heptenoic acid moiety under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentyl derivatives and heptenoic acid analogs. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

64768-61-2

Molecular Formula

C23H33NO7

Molecular Weight

435.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[[(2S)-3-(3,4-dimethylphenoxy)-2-hydroxypropanoyl]amino]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H33NO7/c1-14-9-10-16(11-15(14)2)31-13-20(27)23(30)24-22-17(18(25)12-19(22)26)7-5-3-4-6-8-21(28)29/h3,5,9-11,17-20,22,25-27H,4,6-8,12-13H2,1-2H3,(H,24,30)(H,28,29)/b5-3-/t17-,18-,19+,20-,22+/m0/s1

InChI Key

UUPJCTDCRASSAX-DCRKOIBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OC[C@@H](C(=O)N[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)O)O)O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C(=O)NC2C(CC(C2CC=CCCCC(=O)O)O)O)O)C

Origin of Product

United States

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